N-[2-(pyridin-3-ylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-{2-[(PYRIDIN-3-YL)CARBAMOYL]PHENYL}-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that features a benzofuran core linked to a pyridine ring through a carbamoyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(PYRIDIN-3-YL)CARBAMOYL]PHENYL}-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the benzofuran core followed by the introduction of the pyridine ring through a carbamoyl linkage. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: N-{2-[(PYRIDIN-3-YL)CARBAMOYL]PHENYL}-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-{2-[(PYRIDIN-3-YL)CARBAMOYL]PHENYL}-1-BENZOFURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{2-[(PYRIDIN-3-YL)CARBAMOYL]PHENYL}-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-{2-[(PYRIDIN-3-YL)CARBAMOYL]PHENYL}-1-BENZOFURAN-2-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine ring but differ in the rest of the structure.
Benzofuran derivatives: These compounds share the benzofuran core but differ in the substituents attached to it.
Uniqueness: The uniqueness of N-{2-[(PYRIDIN-3-YL)CARBAMOYL]PHENYL}-1-BENZOFURAN-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H15N3O3 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[2-(pyridin-3-ylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H15N3O3/c25-20(23-15-7-5-11-22-13-15)16-8-2-3-9-17(16)24-21(26)19-12-14-6-1-4-10-18(14)27-19/h1-13H,(H,23,25)(H,24,26) |
InChI Key |
RNHVCCMRAWNKJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3C(=O)NC4=CN=CC=C4 |
Origin of Product |
United States |
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